molecular formula C11H16N2O B2871949 (1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine CAS No. 2277339-63-4

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine

Cat. No.: B2871949
CAS No.: 2277339-63-4
M. Wt: 192.262
InChI Key: DCJSUPWTFMLVRR-GHMZBOCLSA-N
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Description

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amine group and a pyridine ring, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine typically involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the cyclopentane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules and its potential as a ligand in biochemical assays.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits activity against specific biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine: can be compared with other chiral amines and pyridine-containing compounds.

    Cyclopentylamines: Compounds with similar cyclopentane structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings substituted at various positions.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-7-9(5-6-13-8)14-11-4-2-3-10(11)12/h5-7,10-11H,2-4,12H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJSUPWTFMLVRR-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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